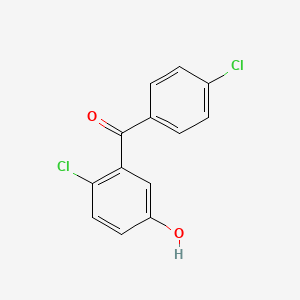
(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . This compound is a derivative of benzophenone, characterized by the presence of chloro and hydroxy substituents on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-4’-hydroxybenzophenone with appropriate reagents under controlled conditions . The reaction typically requires anhydrous ethanol as a solvent and glacial acetic acid as a catalyst, with refluxing for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Oxidative Stress: Inducing oxidative stress in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-hydroxybenzophenone: Similar structure but lacks the additional chloro substituent on the phenyl ring.
(2-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with different positioning of the chloro and hydroxy groups.
Methanone, (4-chlorophenyl)phenyl-: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Uniqueness
(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the specific positioning of its chloro and hydroxy substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62810-45-1 |
|---|---|
Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(2-chloro-5-hydroxyphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)13(17)11-7-10(16)5-6-12(11)15/h1-7,16H |
InChI Key |
PIAQFWRCRZNQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















